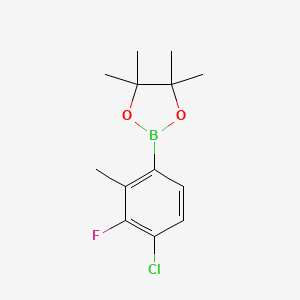

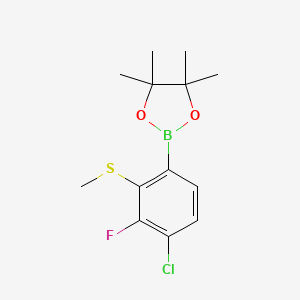

4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

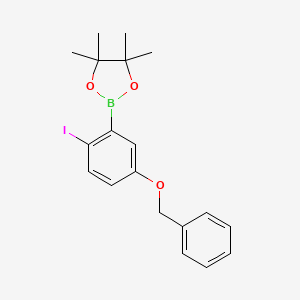

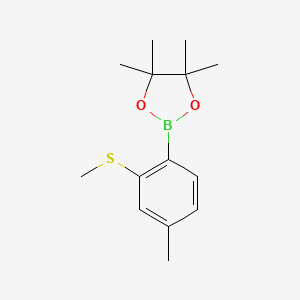

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They are particularly useful in the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

The physical form of 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester is solid . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Stereospecific Functionalizations and Transformations

The compound can be used in stereospecific functionalizations and transformations of secondary and tertiary boronic esters. These transformations retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Drug Delivery Systems

In the field of medicine, this compound has been used to develop a reactive oxygen species (ROS)-responsive drug delivery system. This was achieved by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester, also known as 2-(4-Chloro-3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process called protodeboronation . This process involves the removal of the boron moiety from the boronic ester . The protodeboronation of pinacol boronic esters is a radical approach . This interaction results in the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.

Result of Action

The result of the compound’s action is the formation of new bonds at stereogenic centers . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . The compound’s action also allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Action Environment

Environmental factors such as air and moisture can influence the compound’s action, efficacy, and stability . On the other hand, pinacol boronic esters, like the compound , are usually bench stable, easy to purify, and often even commercially available .

Safety and Hazards

Propiedades

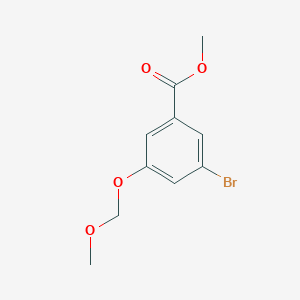

IUPAC Name |

2-(4-chloro-3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQJXNOFOWBSDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)

![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)